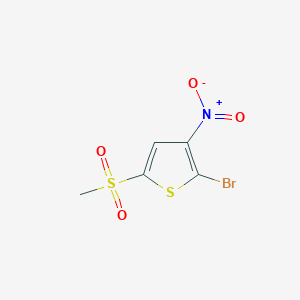
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Properties in Ionic Liquids
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride exhibits intriguing electrochemical properties when used in ionic liquids. For instance, in a study conducted by Su, Winnick, and Kohl (2001), they explored the electrochemical behavior of vanadium pentoxide (V2O5) films in methanesulfonyl chloride (MSC)-based electrolytes. This research highlights the potential of such compounds in advanced battery technologies and electrochemical applications (Su, Winnick, & Kohl, 2001).
Catalysis in Organic Synthesis
The compound plays a significant role in catalysis, particularly in organic synthesis. Rosen et al. (2011) discussed the use of methanesulfonyl chloride in a Pd-catalyzed cross-coupling process, emphasizing its utility in avoiding genotoxic impurities in the synthesis of various organic compounds, such as dofetilide (Rosen et al., 2011).
Chemical Synthesis and Molecular Structure
In the domain of chemical synthesis, (2-Bromo-5-fluorophenyl)methanesulfonyl chloride is instrumental in synthesizing complex organic structures. Kumar, Rudrawar, and Chakraborti (2008) demonstrated its application in the one-pot synthesis of benzoxazoles, showcasing its versatility in organic chemistry (Kumar, Rudrawar, & Chakraborti, 2008).
Reaction with Acetylcholinesterase
The interaction of methanesulfonyl compounds with enzymes like acetylcholinesterase has been a subject of research. Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, contributing to our understanding of enzyme-inhibitor interactions (Greenspan & Wilson, 1970).
Fluorination and Synthesis Reactions
The compound's role in fluorination reactions and synthesis of novel organic compounds has also been explored. For example, Ogasawara et al. (2009) reported the use of fluorobis(phenylsulfonyl)methane in palladium-catalyzed monofluoromethylation, highlighting its role in creating fluorinated organic compounds (Ogasawara et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s potential use in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
(2-bromo-5-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOQKOWXQQWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)




![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)



![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)
![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)


